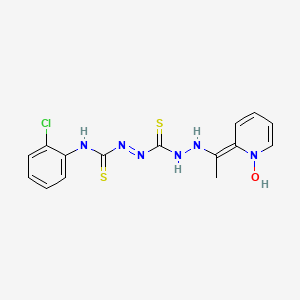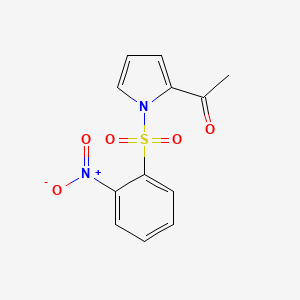
1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered nitrogen-containing heterocycles that are widely recognized for their biological and chemical significance. This particular compound is characterized by the presence of an acetyl group at the 2-position and a nitrophenylsulfonyl group at the 1-position of the pyrrole ring.
Preparation Methods
The synthesis of 1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Industrial production methods often utilize metal-catalyzed conversions and oxidative coupling reactions to achieve high yields and selectivity .
Chemical Reactions Analysis
1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions with boronic acids to form substituted pyrroles.
Major products formed from these reactions include various substituted pyrroles, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- can be compared with other similar compounds, such as:
2-Acetylpyrrole: A simpler analog with an acetyl group at the 2-position.
1-Pyrroline, 2-acetyl: Another analog with a similar structure but different functional groups.
Ethanone, 1-(1H-pyrrol-2-yl)-: A related compound with an ethanone group at the 1-position.
The uniqueness of 1H-Pyrrole, 2-acetyl-1-((2-nitrophenyl)sulfonyl)- lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
173908-12-8 |
|---|---|
Molecular Formula |
C12H10N2O5S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
1-[1-(2-nitrophenyl)sulfonylpyrrol-2-yl]ethanone |
InChI |
InChI=1S/C12H10N2O5S/c1-9(15)10-6-4-8-13(10)20(18,19)12-7-3-2-5-11(12)14(16)17/h2-8H,1H3 |
InChI Key |
JFVAYFMVEJXXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



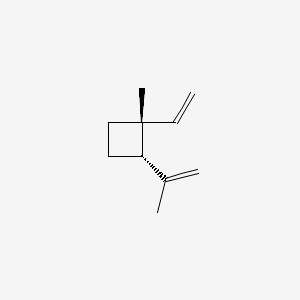
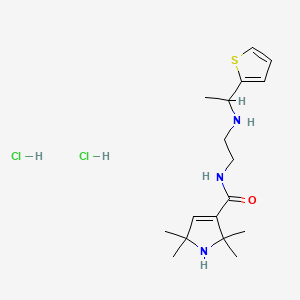
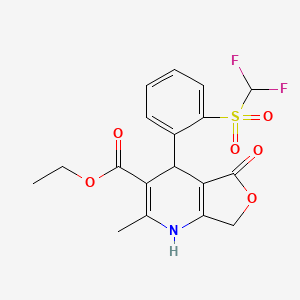
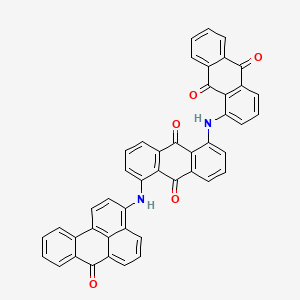
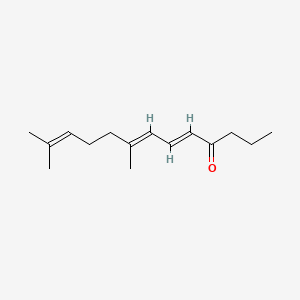
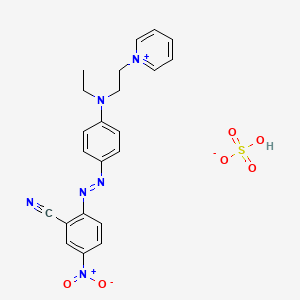
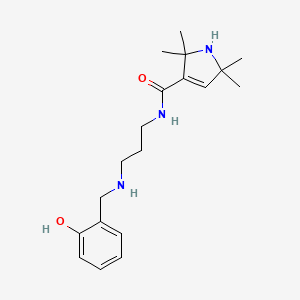
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)

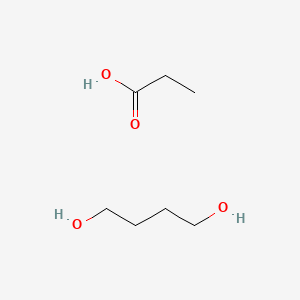
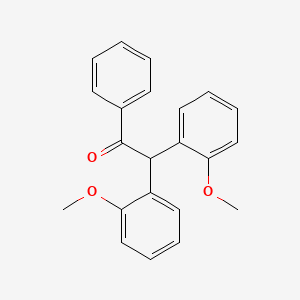
![2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride](/img/structure/B12711020.png)
